Oxopropaline G
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Overview
Description
Oxopropaline G is a natural product that has been found to possess a wide range of biological activities. It is a member of the propylamycin family of antibiotics, which are produced by Streptomyces bacteria. Oxopropaline G has been shown to exhibit potent antibacterial, antifungal, and antitumor activities. In
Scientific Research Applications
Oxopropaline G as a Cytocidal Compound
Oxopropaline G, along with other oxopropalines such as A, B, D, and E, is identified as a cytocidal compound derived from Streptomyces sp. G324. These compounds, which possess a beta-carboline chromophore, have been found to exhibit cytocidal activities against human or murine tumor cell lines in vitro, indicating potential applications in cancer research and therapy (Abe et al., 1993).
Synthesis and Chemical Properties
The synthesis and physico-chemical properties of oxopropalines, including Oxopropaline G, are crucial in understanding their potential applications in various fields of scientific research. Studies have elucidated their structures through NMR spectral analyses and other spectroscopic experiments, laying the groundwork for further exploration of their applications (Abe et al., 1993).
Formal Synthesis Methods
Research on the formal synthesis of Oxopropaline G involves methods such as I2-promoted cascade electrophilic cyclization. This method has been successfully applied for the preparation of 4-iodomethyl substituted tetrahydro-β-carbolines, which are the core structure of Oxopropaline G and related bioactive molecules (Song et al., 2013).
properties
CAS RN |
152752-61-9 |
---|---|
Product Name |
Oxopropaline G |
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)propan-1-one |
InChI |
InChI=1S/C15H14N2O2/c1-9-8-16-14(12(19)6-7-18)15-13(9)10-4-2-3-5-11(10)17-15/h2-5,8,17-18H,6-7H2,1H3 |
InChI Key |
LXWBBBQUPXDVAN-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)CCO |
Canonical SMILES |
CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)CCO |
Other CAS RN |
152752-61-9 |
synonyms |
oxopropaline G |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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